8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
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Overview
Description
MDL 73005EF hydrochloride is a potent and selective 5-HT1A receptor antagonist with partial agonist properties . The chemical name of MDL 73005EF hydrochloride is 8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride . This compound has been widely studied for its effects on serotonin receptors, making it a valuable tool in neuroscience research.
Preparation Methods
The synthesis of MDL 73005EF hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the benzodioxan intermediate: This involves the reaction of appropriate starting materials to form the benzodioxan ring structure.
Attachment of the ethylamine side chain: The benzodioxan intermediate is then reacted with an ethylamine derivative to introduce the side chain.
Formation of the azaspirodecane ring:
Chemical Reactions Analysis
MDL 73005EF hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxan ring and the ethylamine side chain.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MDL 73005EF hydrochloride has several scientific research applications:
Mechanism of Action
MDL 73005EF hydrochloride exerts its effects by binding to 5-HT1A receptors, which are a subtype of serotonin receptors. As a partial agonist, it can activate these receptors to a certain extent, but it also acts as an antagonist by blocking the effects of other agonists . This dual action allows it to modulate serotonin signaling in the brain, affecting various physiological and behavioral processes .
Comparison with Similar Compounds
MDL 73005EF hydrochloride is unique in its dual action as a partial agonist and antagonist at 5-HT1A receptors. Similar compounds include:
Buspirone: Another 5-HT1A receptor partial agonist, but with different pharmacological properties.
Gepirone: A compound with similar receptor affinity but distinct effects on neuroendocrine function.
8-OH-DPAT: A selective 5-HT1A receptor agonist used in various research studies.
Compared to these compounds, MDL 73005EF hydrochloride offers a unique profile of receptor interactions, making it a valuable tool for specific research applications .
Properties
IUPAC Name |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.ClH/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;/h1-2,5-6,15,21H,3-4,7-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDYXFOPCMTXEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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